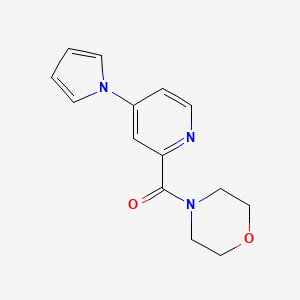![molecular formula C18H8Cl2F6N2O3 B2700620 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol CAS No. 329701-38-4](/img/structure/B2700620.png)
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol”, there are studies on the synthesis and application of trifluoromethylpyridines . Trifluoromethylpyridines are used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Applications
The compound 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol is a versatile chemical used in various scientific research applications, especially in the field of material science and chemical synthesis. Research studies have demonstrated its potential in the synthesis of polyimides, which are high-performance polymers known for their excellent thermal stability, mechanical properties, and chemical resistance. For instance, it has been utilized in the development of novel polyimides with phthalimide as a pendent group, offering soluble and thermally stable properties, which are crucial for advanced material applications such as aerospace, electronics, and coatings (Zhuo et al., 2014) [https://consensus.app/papers/synthesis-thermally-polyimides-pendent-group-zhuo/1f5c6222faa25ac4a8c6e9d36e064c99/?utm_source=chatgpt].
Moreover, its derivatives have been explored for the creation of poly(ether imide ester)s, showcasing the potential for high-temperature applications due to their exceptional thermal and physical properties (Mehdipour‐Ataei & Amirshaghaghi, 2005) [https://consensus.app/papers/novel-thermally-polyether-imide-esters-6bis-mehdipour‐ataei/a7cf77a8de395909b914d8bc5340c9a8/?utm_source=chatgpt].
Inhibitor Design and Biological Activity
Beyond material science, this compound and its structural analogs have been investigated for their biological activities, including their use as inhibitors of various biological targets. For example, derivatives have been identified as potent inhibitors of transcription factors NF-kappaB and AP-1, with implications for therapeutic applications in diseases where these factors play a critical role (Palanki et al., 2000) [https://consensus.app/papers/inhibitors-nfkappab-gene-expression-studies-pyrimidine-palanki/5b4d3c6a5a5e59bf9587049995bffbf9/?utm_source=chatgpt].
Environmental and Corrosion Applications
Additionally, pyrimidine derivatives, closely related to the structure of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol, have been evaluated for environmental applications, including as corrosion inhibitors in petroleum oil wells. These studies highlight the compound's potential in protecting steel structures against corrosion, emphasizing its versatility in both material and environmental science domains (Sarkar et al., 2020) [https://consensus.app/papers/mitigation-corrosion-petroleum-welltubing-steel-using-sarkar/943e9a1d1aaa59d8ab382290483583ff/?utm_source=chatgpt].
Mecanismo De Acción
Target of Action
Compounds with similar trifluoromethyl groups have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that compounds with similar trifluoromethyl groups can act as antagonists to certain receptors .
Biochemical Pathways
It is known that compounds with similar trifluoromethyl groups can participate in various reactions such as aromatic ring substitution reactions .
Result of Action
It is known that compounds with similar trifluoromethyl groups can cause changes in the levels of certain neurotransmitters .
Action Environment
It is known that compounds with similar trifluoromethyl groups should be handled in well-ventilated areas to avoid inhalation or skin contact .
Propiedades
IUPAC Name |
4,6-bis[4-chloro-3-(trifluoromethyl)phenoxy]-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F6N2O3/c19-12-3-1-8(5-10(12)17(21,22)23)30-14-7-15(28-16(29)27-14)31-9-2-4-13(20)11(6-9)18(24,25)26/h1-7H,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXNODUWSPCTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC(=O)N2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2700538.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2700539.png)
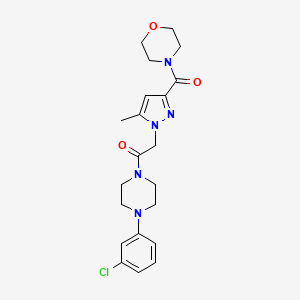
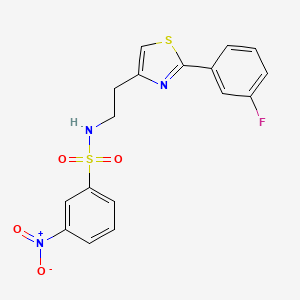
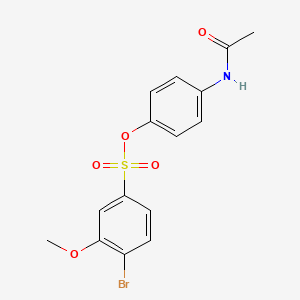
![1-Methyl-3-(1-(prop-2-yn-1-yl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2700546.png)
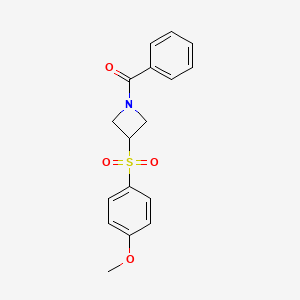
![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)
![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)
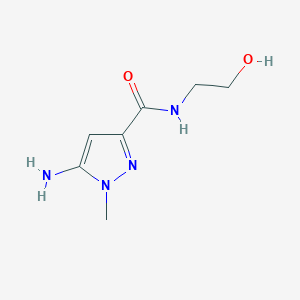
![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)
![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)
